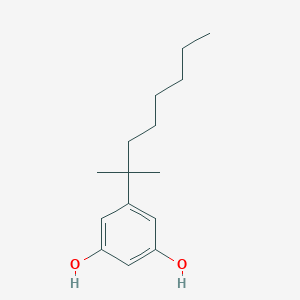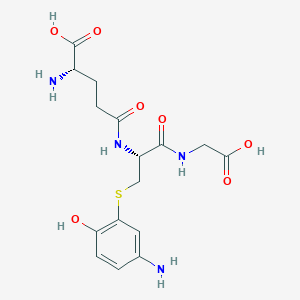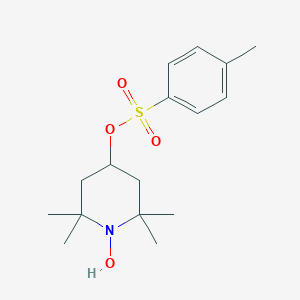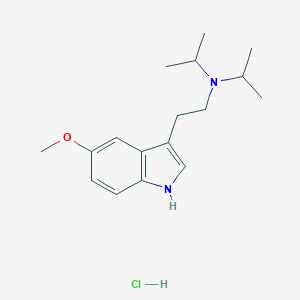
沙丁胺醇盐酸盐
描述
Synthesis Analysis
Salbutamol Hydrochloride's synthesis involves several chemical reactions, starting with the base compound saligenin, a derivative which undergoes structural modifications to incorporate the β2-adrenoceptor agonist activity. Detailed synthesis pathways focus on optimizing yield and purity, ensuring the therapeutic efficacy of Salbutamol Hydrochloride.
Molecular Structure Analysis
The molecular structure of Salbutamol Hydrochloride features a chiral center, resulting in (R)- and (S)- enantiomers. Its structure is crucial for its interaction with β2-adrenergic receptors. The (R)-enantiomer is pharmacologically active, offering bronchodilation, while the (S)-enantiomer is less active but may contribute to side effects. Understanding the molecular structure is essential for the drug's pharmacological profile and effectiveness.
Chemical Reactions and Properties
Salbutamol Hydrochloride undergoes several chemical reactions, including metabolism in the liver to inactive sulfate and glucuronide conjugates. Its chemical properties, such as solubility in water and stability in various pH conditions, are important for its formulation as an inhalable solution or as oral tablets.
Physical Properties Analysis
The physical properties of Salbutamol Hydrochloride, including its melting point, boiling point, and solubility in different solvents, play a crucial role in its formulation and delivery. These properties are essential for the drug's administration as an inhaler, nebulizer solution, or oral medication, ensuring its stability and bioavailability.
Chemical Properties Analysis
Salbutamol Hydrochloride's chemical properties, such as its reactivity with other compounds, degradation under certain conditions, and interaction with excipients in formulations, are critical for the development and manufacturing of safe and effective medications. Understanding these properties ensures the drug's efficacy and stability throughout its shelf life.
科学研究应用
药代动力学和药效学
沙丁胺醇是一种短效β2-激动剂(SABA),用于治疗哮喘的缓解剂 . 它通常与吸入型皮质类固醇(ICS)联合使用。 沙丁胺醇与其他药物的相互作用自其引入药物市场以来在药代动力学(PK)和药效学(PD)方面得到了广泛的探索 .
药物相互作用
药物相互作用(DDI)受到特别关注,因为它们是导致不良反应的最常见原因之一,并且可能导致发病率和死亡率增加 . 已报告了一千多种沙丁胺醇相互作用 .
呼吸系统疾病治疗
沙丁胺醇常用于治疗哮喘和其他呼吸系统疾病 . 它通常与吸入型皮质类固醇(ICS)联合使用以达到此目的 .
兴奋剂控制
在竞技体育中,沙丁胺醇被列为禁用药物;但是,以治疗剂量吸入是允许的,最大允许量为 600 µg/8 h . 相反,对映纯左沙丁胺醇在任何情况下都是禁止的 .
代谢物分析
使用非手性超高效液相色谱-串联质谱法 (UHPLC-MS/MS) 研究尿液样本中的沙丁胺醇及其硫酸结合的主要代谢物是一个重要的研究领域 .
生物合成
作用机制
Target of Action
Salbutamol Hydrochloride, also known as Albuterol , primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells . Salbutamol is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .
Mode of Action
Salbutamol interacts with its targets, the beta-2 adrenergic receptors, by acting as an agonist . This means it binds to these receptors and activates them . The activation of these receptors leads to a series of events that result in the relaxation of the bronchial smooth muscle . This interaction and the resulting changes help in alleviating symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
Upon activation of the beta-2 adrenergic receptors, a biochemical pathway involving the conversion of ATP to cAMP is initiated . This signaling cascade ends with the inhibition of myosin phosphorylation and a decrease in the intracellular concentration of calcium ions . Both myosin phosphorylation and calcium ions are necessary for muscle contractions . Therefore, their inhibition leads to the relaxation of the bronchial smooth muscle .
Pharmacokinetics
The pharmacokinetic properties of Salbutamol, including its absorption, distribution, metabolism, and elimination (ADME), are diverse and depend on the route of administration . Salbutamol can be administered orally, intravenously (IV), intramuscularly (IM), subcutaneously, or by inhalation . The onset of action of the inhaled version is typically within 15 minutes and lasts for two to six hours . These properties impact the bioavailability of the drug and consequently, its efficacy and adverse effects .
Result of Action
The primary molecular and cellular effect of Salbutamol’s action is the relaxation of the bronchial smooth muscle . This results in bronchodilation, or the widening of the bronchial air passages . This effect helps to alleviate symptoms such as wheezing, coughing, chest tightness, and breathlessness in people with asthma and COPD .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Salbutamol. For instance, exposure to risk factors such as airborne environmental exposures (tobacco smoke, pollutants, and ozone), and viral respiratory infections can contribute to the risk of diseases like asthma . These factors can potentially affect the individual’s response to Salbutamol.
安全和危害
未来方向
属性
IUPAC Name |
2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWSQQUAGFEQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608457 | |
| Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41489-89-8 | |
| Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salbutamol Hydrochloride EP Impurity J | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B29913.png)












